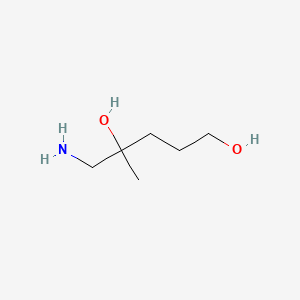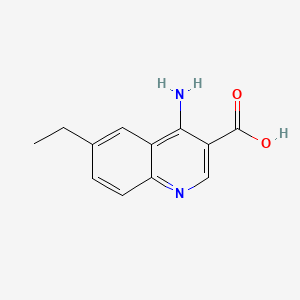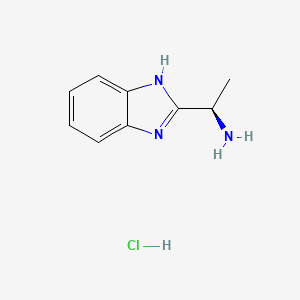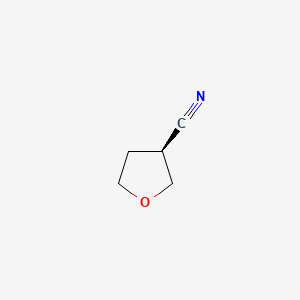
2,4,6,8,10,12-Hexaoxatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,10,12-Hexaoxatridecane is an organic compound with the molecular formula C7H16O6. It is a polyether, specifically a crown ether, which consists of a chain of alternating oxygen and carbon atoms. This compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10,12-Hexaoxatridecane typically involves the reaction of ethylene glycol with formaldehyde under acidic or basic conditions. The process can be summarized as follows:
Step 1: Ethylene glycol reacts with formaldehyde to form a hydroxymethyl ether intermediate.
Step 2: The intermediate undergoes further reaction with additional formaldehyde molecules to form the desired polyether chain.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6,8,10,12-Hexaoxatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen atoms in the polyether chain can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated ethers, amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6,8,10,12-Hexaoxatridecane has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion transport across biological membranes due to its ability to form complexes with metal cations.
Medicine: Investigated for its potential use in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: Utilized in the extraction and purification of metal ions from aqueous solutions, particularly in the mining and metallurgical industries.
Wirkmechanismus
The mechanism by which 2,4,6,8,10,12-Hexaoxatridecane exerts its effects is primarily through its ability to form stable complexes with cations. The oxygen atoms in the polyether chain coordinate with the cation, creating a stable complex that can be transported across different phases or membranes. This property is particularly useful in phase transfer catalysis and ion transport studies.
Vergleich Mit ähnlichen Verbindungen
2,4,6,8,10,12-Hexaoxatridecane can be compared with other crown ethers, such as:
18-Crown-6: A similar polyether with six oxygen atoms, known for its ability to complex with potassium ions.
15-Crown-5: Contains five oxygen atoms and is selective for sodium ions.
12-Crown-4: Comprises four oxygen atoms and is selective for lithium ions.
Uniqueness: What sets this compound apart is its specific chain length and the number of oxygen atoms, which provide unique selectivity and stability in complex formation with certain cations. This makes it particularly useful in applications requiring precise ion selectivity and stability.
Eigenschaften
IUPAC Name |
methoxy(methoxymethoxymethoxymethoxymethoxy)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O6/c1-8-3-10-5-12-7-13-6-11-4-9-2/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVRQNRIUBCFDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCOCOCOCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728813 |
Source


|
| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13352-76-6 |
Source


|
| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13352-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6,8,10,12-Hexaoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)










